Product packaging for Methyl 3-bromo-4-chloro-5-methoxybenzoate(Cat. No.:)

Methyl 3-bromo-4-chloro-5-methoxybenzoate

Cat. No.: B11822757
M. Wt: 279.51 g/mol
InChI Key: GQYAGVRJWFQKQI-UHFFFAOYSA-N
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Description

Methyl 3-bromo-4-chloro-5-methoxybenzoate ( 1628540-03-3) is a high-value polysubstituted aromatic building block with the molecular formula C 9 H 8 BrClO 3 and a molecular weight of 279.52 g/mol . This compound is specifically designed for use in organic synthesis and pharmaceutical research, where it serves as a crucial intermediate for constructing complex molecules. Its structure features multiple reactive sites—a bromide, a chloride, and a methoxy group on a benzoate ester scaffold—allowing for selective further functionalization through cross-coupling reactions and nucleophilic substitutions. The ester moiety can also be hydrolyzed to the corresponding carboxylic acid or reduced to an aldehyde, providing additional synthetic versatility . As a key synthetic precursor, its primary research value lies in the development of novel bioactive compounds and advanced materials. Polysubstituted benzoate esters like this one are particularly significant in the search for new therapeutic agents, as they can be used to create molecular scaffolds with specific electronic and steric properties that are critical for interacting with biological targets . Researchers are advised to handle this material with care, as it carries the precautionary hazard codes H315, H319, and H335, indicating it may cause skin and eye irritation and may be harmful if inhaled . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications. It should be stored sealed in a dry environment at room temperature to maintain stability .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8BrClO3 B11822757 Methyl 3-bromo-4-chloro-5-methoxybenzoate

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-bromo-4-chloro-5-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrClO3/c1-13-7-4-5(9(12)14-2)3-6(10)8(7)11/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQYAGVRJWFQKQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C(=O)OC)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Process Optimization for Methyl 3 Bromo 4 Chloro 5 Methoxybenzoate

Established Synthetic Routes and Precursor Pathways

The construction of the Methyl 3-bromo-4-chloro-5-methoxybenzoate molecule typically involves a multi-step sequence, beginning with a simpler benzoic acid or benzoate (B1203000) precursor. Key transformations include the formation of the methyl ester and the sequential introduction of halogen atoms.

Esterification Reactions in Benzoate Synthesis

The conversion of a substituted benzoic acid to its corresponding methyl ester is a fundamental step in the synthesis of the target compound. The most common method for this transformation is the Fischer-Speier esterification.

This reaction involves treating the carboxylic acid with an alcohol, in this case, methanol, in the presence of a strong acid catalyst. pbworks.com The mechanism is an acid-catalyzed nucleophilic acyl substitution. pbworks.com The reaction is an equilibrium process, and to achieve a high yield of the ester, an excess of the alcohol reactant (methanol) is typically used to shift the equilibrium toward the products. pbworks.com

While traditional catalysts include mineral acids like sulfuric acid or phosphoric acid, modern approaches have focused on developing more environmentally benign and reusable alternatives. researchgate.netdergipark.org.tr Solid acid catalysts, such as zeolites or zirconium/titanium oxides, have shown significant promise. researchgate.netmdpi.com These heterogeneous catalysts can be easily separated from the reaction mixture by filtration and can often be reused multiple times, reducing waste and simplifying purification procedures. mdpi.combenthamdirect.com

Table 1: Comparison of Catalysts in Benzoic Acid Esterification
Catalyst TypeExamplesAdvantagesDisadvantages
Mineral AcidsH₂SO₄, H₃PO₄, p-TsOHLow cost, high activity. researchgate.netCorrosive, difficult to separate, produces acidic waste. researchgate.netmdpi.com
Solid AcidsZeolites, Zr/Ti Oxides, Amberlyst 15Reusable, non-corrosive, environmentally friendly, easy separation. mdpi.combenthamdirect.comMay have lower activity than mineral acids, potential for pore blockage. dergipark.org.tr
Deep Eutectic Solvents (DES)p-TSA and BTEACCan act as both solvent and catalyst, high conversion rates. dergipark.org.trRelatively new technology, may require specific conditions.

Regioselective Halogenation Strategies (Bromination and Chlorination)

The introduction of bromine and chlorine atoms onto the aromatic ring at specific positions is the most critical and challenging aspect of the synthesis. This process is an electrophilic aromatic substitution (EAS) reaction, and the position of substitution is dictated by the directing effects of the substituents already present on the ring (methoxy and methyl ester groups).

Methoxy (B1213986) Group (-OCH₃): An activating group that directs incoming electrophiles to the ortho and para positions due to its ability to donate electron density through resonance.

Methyl Ester Group (-COOCH₃): A deactivating group that directs incoming electrophiles to the meta position because it withdraws electron density from the ring. lkouniv.ac.in

Achieving the desired 3-bromo-4-chloro-5-methoxy substitution pattern requires a carefully planned sequence of reactions. Direct halogenation of a precursor like methyl 3-methoxybenzoate would be complex due to competing directing effects. Therefore, regioselectivity is controlled by selecting appropriate halogenating agents (e.g., N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS), Br₂, Cl₂) and catalysts. researchgate.nettcichemicals.com Traditional methods often require harsh conditions, but modern protocols aim for higher selectivity under milder conditions. researchgate.net

Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution
SubstituentTypeDirecting EffectExample Groups
ActivatingStronglyOrtho, Para-NH₂, -OH, -OR
ActivatingModeratelyOrtho, Para-NHCOR, -OCOR
DeactivatingWeaklyOrtho, Para-F, -Cl, -Br, -I
DeactivatingModerately/StronglyMeta-CHO, -COR, -COOR, -CN, -SO₃H, -NO₂, -NR₃⁺

Diazotization and Halogen Exchange Methods for Bromination

An alternative and highly versatile method for introducing a bromine atom with high regioselectivity is the Sandmeyer reaction. byjus.comwikipedia.org This powerful transformation allows for the replacement of an amino group (-NH₂) on an aromatic ring with a variety of substituents, including halogens. masterorganicchemistry.com

The process involves two main steps:

Diazotization: A primary aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0–5 °C) to form a diazonium salt (-N₂⁺). masterorganicchemistry.com The diazonium group is an excellent leaving group (as N₂ gas). masterorganicchemistry.com

Substitution: The diazonium salt is then treated with a copper(I) halide, such as copper(I) bromide (CuBr), which catalyzes the replacement of the diazonium group with a bromine atom. wikipedia.orgmasterorganicchemistry.com The reaction is believed to proceed through a radical-nucleophilic aromatic substitution mechanism. wikipedia.orgjk-sci.com

This method is particularly useful for synthesizing substitution patterns that are not accessible through direct electrophilic halogenation. byjus.com For the target molecule, a synthetic route could be designed starting from an aniline precursor with the chloro, methoxy, and amino groups in the desired positions.

Advanced Reaction Condition Optimization

Fine-tuning reaction parameters is essential for maximizing the yield and purity of this compound. Temperature, solvent, and catalyst choice all play critical roles in controlling the outcome of the synthetic steps, particularly the halogenation.

Temperature Control and Solvent Effects on Product Distribution

Temperature is a crucial variable in electrophilic aromatic substitution. Some reactions may yield different products depending on whether they are run under kinetic or thermodynamic control. lkouniv.ac.in At lower temperatures, the reaction favors the product that is formed fastest (the kinetic product), while at higher temperatures, the equilibrium may shift to favor the most stable product (the thermodynamic product). lkouniv.ac.in Maintaining a constant temperature is also important to prevent the loss of volatile reactants or solvents. study.com

The choice of solvent can significantly impact the reaction rate and selectivity. The polarity of the solvent can affect the stability of the charged intermediate (arenium ion) formed during the reaction. quora.com In some cases, non-polar solvents can slow the reaction rate, while more polar solvents may stabilize the arenium ion and influence the reaction pathway. quora.comwikipedia.org For instance, the halogenation of phenols proceeds faster in polar solvents. wikipedia.org Ionic liquids have also emerged as novel solvents that can enhance the regioselectivity of halogenation reactions under mild conditions. beilstein-journals.orgbeilstein-journals.org

Table 3: General Effects of Reaction Conditions on Electrophilic Aromatic Substitution
ParameterEffect on ReactionRationale
Low TemperatureFavors the kinetically controlled product. lkouniv.ac.inThe product with the lowest activation energy is formed preferentially.
High TemperatureFavors the thermodynamically controlled product. lkouniv.ac.inAllows the reaction to reach equilibrium, favoring the most stable isomer.
Polar SolventsCan increase reaction rate by stabilizing charged intermediates. quora.comStabilization of the arenium ion lowers the activation energy of the rate-determining step.
Non-Polar SolventsMay decrease reaction rate. quora.comLess stabilization of charged intermediates can lead to a higher activation energy.

Catalyst Selection for Enhanced Regio- and Chemoselectivity

Catalyst selection is paramount for controlling halogenation reactions. For less reactive aromatic rings, a Lewis acid catalyst is often required to increase the electrophilicity of the halogenating agent. wikipedia.orgmasterorganicchemistry.com

Lewis Acids: Traditional catalysts like iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃) work by forming a complex with the halogen (e.g., Br₂), weakening the Br-Br bond and making it a more potent electrophile. wikipedia.orgmasterorganicchemistry.com However, these catalysts can sometimes lead to mixtures of products.

Zeolites: These microporous aluminosilicate minerals can act as shape-selective catalysts. benthamdirect.com The defined pore structure of a zeolite can restrict the formation of certain isomers, often favoring the less sterically hindered para-substituted product. benthamdirect.comresearchgate.net This makes them a "green" alternative that can enhance regioselectivity under modest conditions. researchgate.net

Modern Catalytic Systems: Research has led to the development of highly selective halogenation reagents and catalysts. These include carborane-based Lewis bases that activate N-halosuccinimides, allowing for the halogenation of even deactivated aromatic rings under mild conditions. chemrxiv.org Other systems, such as using copper halides in ionic liquids, have also proven effective for the regioselective halogenation of certain substrates. beilstein-journals.orgbeilstein-journals.org Zirconium(IV) chloride (ZrCl₄) has been reported as an efficient catalyst for the halogenation of various aromatic compounds with high selectivity. researchgate.net

The strategic selection of a catalyst can steer the reaction towards the desired isomer, minimizing the formation of byproducts and simplifying the purification process.

Reaction Kinetic Studies and Mechanistic Optimization

The synthesis of this compound likely involves multiple steps, including electrophilic aromatic substitution (halogenation) and esterification. Mechanistic optimization of these steps is crucial for maximizing yield and purity while minimizing reaction times and energy consumption.

Kinetic studies for the halogenation of aromatic rings, a key step in the synthesis, focus on understanding the reaction rate's dependence on reactant concentrations, temperature, and catalyst loading. Halogenation is a classic example of electrophilic aromatic substitution. libretexts.org The mechanism typically involves the activation of the halogen by a Lewis acid catalyst to form a more potent electrophile, which is then attacked by the electron-rich aromatic ring. libretexts.org

Optimizing such a process involves monitoring the disappearance of the starting material and the appearance of the product over time under various conditions. This data allows for the determination of the reaction order, rate constant, and activation energy. For instance, a study on a related synthesis of benzoic acid derivatives monitored reaction completion by gas chromatography (GC) to ensure the starting material was fully consumed before proceeding. googleapis.com

Table 1: Hypothetical Kinetic Parameters for Process Optimization This interactive table illustrates how varying reaction parameters could influence the rate and yield of a key synthetic step, such as bromination. The data is representative of typical optimization studies for electrophilic aromatic substitution reactions.

ParameterCondition ACondition BCondition COutcome
Temperature (°C) 254060Higher temperature generally increases the reaction rate but may lead to side products.
Catalyst Loading (mol%) 1510Increasing catalyst can accelerate the reaction, but adds to cost and waste.
Concentration (M) 0.10.51.0Higher concentration can increase reaction rate but may pose solubility or heat transfer challenges.
Observed Rate Constant (k) k_Ak_B > k_Ak_C > k_BThe rate constant quantifies the reaction speed under each condition.
Yield (%) 759288Optimization seeks the highest yield by balancing competing factors like side reactions at higher temperatures.

By systematically studying these parameters, a mechanistic understanding is developed, allowing for the selection of optimal conditions that favor the desired product formation over potential side reactions, such as over-halogenation or impurity generation.

Principles of Green Chemistry in Synthetic Process Development

Developing a sustainable synthetic process for this compound requires integrating the principles of green chemistry to minimize environmental impact. taylorfrancis.com Key considerations include maximizing the incorporation of starting materials into the final product and reducing waste through careful solvent selection. taylorfrancis.comrsc.org

Atom Economy and Reaction Mass Efficiency Considerations

Atom Economy is a theoretical measure of how many atoms from the reactants are incorporated into the desired product. Reaction Mass Efficiency (RME) provides a more practical measure by considering the actual masses of all materials used, including reagents, solvents, and catalysts, relative to the mass of the product obtained.

The primary synthetic steps, such as bromination, chlorination, and esterification, should be evaluated for their atom economy.

Substitution Reactions: Electrophilic aromatic substitution reactions, like bromination with Br₂, inherently generate byproducts (e.g., HBr), which lowers the theoretical atom economy. libretexts.org

Esterification: Fischer esterification, reacting the corresponding carboxylic acid with methanol, produces water as the only byproduct, leading to a relatively high atom economy for this step.

Table 2: Atom Economy Comparison for a Hypothetical Bromination Step This table compares two common methods for aromatic bromination, illustrating the green chemistry principle of atom economy.

ReactionReagentsByproductsTheoretical Atom Economy (%)Green Chemistry Implication
Stoichiometric Bromination Aromatic-H + Br₂ + FeBr₃HBr, FeBr₃ (waste)< 50%Generates significant stoichiometric inorganic waste.
Catalytic Bromination Aromatic-H + NaBr + H₂O₂ (oxidant)H₂O, NaBr (regenerable)> 80%Uses a catalytic amount of bromide and produces water as the primary byproduct, representing a greener alternative.

Solvent Selection and Waste Minimization Strategies

Solvent selection is a critical aspect of green synthesis, as solvents often constitute the largest mass component of a reaction and are a major source of waste. The ideal solvent should be non-toxic, non-flammable, readily available from renewable sources, and easily recycled.

In the synthesis of related substituted benzoic acids and their esters, a variety of solvents are used, including methanol, dichloromethane, and ethyl acetate (B1210297). researchgate.netaip.org Green chemistry principles advocate for replacing hazardous solvents like dichloromethane with more benign alternatives. researchgate.net For example, 2-methyltetrahydrofuran (2-MeTHF), derived from biomass, is often suggested as a greener substitute for traditional ethers and chlorinated solvents.

Waste minimization strategies extend beyond solvent choice. These include:

Catalyst Recycling: Employing heterogeneous catalysts that can be easily filtered off and reused.

Process Intensification: Using flow chemistry or other advanced reactor technologies can minimize solvent volumes and improve reaction control, thereby reducing byproduct formation.

Waste Stream Treatment: Neutralizing acidic or basic waste streams and exploring methods for recovering and regenerating reagents from the reaction mixture. For instance, in halogenation reactions, the byproduct HBr can be captured and potentially reused.

By implementing these green chemistry principles, the synthesis of this compound can be made more efficient, safer, and environmentally sustainable.

Chemical Reactivity and Mechanistic Investigations of Methyl 3 Bromo 4 Chloro 5 Methoxybenzoate

Electrophilic Aromatic Substitution Pathways

The susceptibility of Methyl 3-bromo-4-chloro-5-methoxybenzoate to electrophilic aromatic substitution (EAS) is controlled by the cumulative directing effects of the substituents on the benzene (B151609) ring. fiveable.meucalgary.ca Substituents can be broadly categorized as activating or deactivating, and as ortho-, para-, or meta-directing. vedantu.com

The methoxy (B1213986) (-OCH₃) group is a powerful activating group due to its ability to donate electron density to the ring via resonance, and it directs incoming electrophiles to the ortho and para positions. libretexts.org The bromine and chlorine atoms are deactivating groups because of their inductive electron withdrawal, yet they are also ortho-, para-directors due to the participation of their lone pairs in resonance. libretexts.orglibretexts.org Conversely, the methyl ester (-COOCH₃) group is a deactivating group, withdrawing electron density from the ring through both induction and resonance, and directs incoming electrophiles to the meta position. vedantu.com

In this compound, the aromatic ring has two available positions for substitution: C2 and C6. The directing effects of the existing substituents on these positions are summarized below:

SubstituentPositionDirecting Effect on C2Directing Effect on C6
Methoxy (-OCH₃)C5OrthoOrtho
Bromo (-Br)C3MetaOrtho
Chloro (-Cl)C4MetaMeta
Methyl Ester (-COOCH₃)C1OrthoOrtho

Analysis of these competing effects suggests that the C6 position is the most likely site for electrophilic attack. The powerful ortho-directing effect of the activating methoxy group strongly favors substitution at this position. Although the ester group also directs ortho to C6, its deactivating nature is less influential than the activating methoxy group. The bromine atom also directs ortho to C6. The C2 position is less favored, as it is ortho to the activating methoxy group but also subject to meta-directing influences from the halogens. Therefore, reactions such as nitration or further halogenation would be expected to yield predominantly the 6-substituted product.

Nucleophilic Aromatic Substitution Reactions of Halogen Substituents

Nucleophilic aromatic substitution (SNAr) typically proceeds via an addition-elimination mechanism, which is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to a leaving group, such as a halogen. libretexts.orglibretexts.org These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. libretexts.org

In this compound, the potential leaving groups are the bromine and chlorine atoms. The reactivity of each site towards a nucleophile depends on the electronic stabilization provided by the other substituents.

Reactivity at C3 (Bromine): The bromine atom has the electron-withdrawing methyl ester group in the para position. This arrangement provides resonance stabilization for a Meisenheimer complex formed by nucleophilic attack at C3. The negative charge can be delocalized onto the carbonyl oxygen of the ester group, significantly lowering the activation energy for the substitution. libretexts.org

Reactivity at C4 (Chlorine): The chlorine atom is meta to the electron-withdrawing ester group, which offers no resonance stabilization for the intermediate. libretexts.org While the methoxy group is ortho, it is an electron-donating group, which would destabilize the negative charge of the Meisenheimer complex.

Consequently, nucleophilic aromatic substitution is more likely to occur at the C3 position, leading to the displacement of the bromide ion. The C4-Cl bond would be significantly less reactive under SNAr conditions. youtube.com

Transformations Involving the Ester Moiety (e.g., Transesterification, Saponification)

The methyl ester group is a key functional handle that can undergo several important transformations.

Saponification: This reaction involves the hydrolysis of the ester under basic conditions (e.g., using sodium hydroxide) to yield the corresponding carboxylate salt. Subsequent acidification protonates the salt to form 3-bromo-4-chloro-5-methoxybenzoic acid. This is a standard and high-yielding reaction for benzoate (B1203000) esters.

Transesterification: When heated in the presence of an alcohol and an acid or base catalyst, the methyl ester can be converted to a different ester. For example, reacting the compound with ethanol (B145695) would produce Ethyl 3-bromo-4-chloro-5-methoxybenzoate.

Reduction: The ester can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are required for this transformation, as milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally ineffective at reducing esters. byjus.comlibretexts.orglibretexts.org The reaction would yield (3-bromo-4-chloro-5-methoxyphenyl)methanol. The mechanism involves two additions of a hydride ion to the carbonyl carbon. chemistrysteps.com

Reactivity of the Methoxy Group

The methoxy group is generally stable, but its ether linkage can be cleaved to form a phenol (B47542). This transformation, known as demethylation, typically requires harsh conditions and potent reagents. researchgate.net Strong Lewis acids like boron tribromide (BBr₃) or strong protic acids such as hydrobromic acid (HBr) are commonly used. rsc.org Treatment of this compound with such a reagent would cleave the methyl-oxygen bond, and after an aqueous workup, would yield Methyl 3-bromo-4-chloro-5-hydroxybenzoate. Recent developments have also explored photocatalyzed methods for the chemoselective deprotection of phenolic ethers. chemrxiv.org

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

The presence of two different halogen atoms on the aromatic ring makes this compound an excellent substrate for sequential, site-selective cross-coupling reactions. In palladium-catalyzed reactions, the reactivity of aryl halides generally follows the order I > Br > OTf > Cl. researchgate.net This difference in reactivity allows for the selective functionalization of the C-Br bond while leaving the C-Cl bond intact. nih.gov

Suzuki-Miyaura Coupling: This reaction couples the aryl halide with an organoboron compound. It is highly probable that this compound would react selectively at the C3 position with a boronic acid in the presence of a palladium catalyst and a base. tcichemicals.comresearchgate.netnih.gov For instance, reaction with phenylboronic acid would yield Methyl 4-chloro-5-methoxy-[1,1'-biphenyl]-3-carboxylate. The remaining chloro-substituent could then be coupled in a subsequent step under more forcing conditions if desired.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a carbon-nitrogen bond between an aryl halide and an amine. organic-chemistry.org Similar to the Suzuki coupling, the greater reactivity of the C-Br bond would allow for selective amination at the C3 position. researchgate.net Reaction with a primary or secondary amine would introduce an amino substituent at the site of the original bromine atom.

Oxidative and Reductive Transformations

Beyond the specific functional group transformations mentioned previously, the molecule can undergo other oxidative and reductive processes.

Reductive Transformations: As discussed, the ester group can be reduced to a primary alcohol using a powerful reducing agent like LiAlH₄. byjus.comcommonorganicchemistry.com Under more vigorous conditions, such as high-pressure catalytic hydrogenation, the entire aromatic ring can be reduced to a cyclohexane (B81311) ring. It is also possible to achieve reductive dehalogenation, removing the bromine and/or chlorine atoms, though this often requires specific catalytic systems.

Oxidative Transformations: The aromatic ring of this compound is generally resistant to oxidation due to the presence of deactivating halogen and ester groups. However, under very harsh oxidative conditions, such as with strong oxidizing agents or certain microbial pathways, degradation and cleavage of the aromatic ring can occur. nih.govnih.govresearchgate.net For instance, photochemical reactions with aromatic nitro compounds have been shown to cause oxidative cleavage of the ring in methoxy-substituted aromatics. capes.gov.br

Derivatization and Advanced Functionalization Strategies for Methyl 3 Bromo 4 Chloro 5 Methoxybenzoate

Strategies for Halogen Atom Modification and Replacement

The bromine and chlorine atoms on the aromatic ring of Methyl 3-bromo-4-chloro-5-methoxybenzoate are key handles for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, primarily through palladium-catalyzed cross-coupling reactions. The differential reactivity of the C-Br and C-Cl bonds often allows for selective functionalization.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the formation of new bonds with high efficiency and selectivity. Several named reactions fall under this category, each offering a unique way to modify the halogenated positions of the target molecule.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl halide with an organoboron reagent, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. This method is widely used for the formation of biaryl compounds. For polyhalogenated substrates, selective coupling at the more reactive C-Br bond can often be achieved. libretexts.orgnih.gov

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds by coupling the aryl halide with an amine in the presence of a palladium catalyst and a base. This is a powerful tool for introducing a wide variety of primary and secondary amines, as well as other nitrogen-containing functional groups. libretexts.orgwikipedia.orgorganic-chemistry.orgresearchgate.net The choice of ligand is crucial for achieving high yields and functional group tolerance. nih.govnih.govwiley.com

Sonogashira Coupling: This reaction is used to form carbon-carbon bonds between an aryl halide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.orgrsc.org This method is invaluable for the synthesis of arylalkynes, which are versatile intermediates in organic synthesis.

Heck Reaction: In the Heck reaction, an aryl halide is coupled with an alkene to form a new, more substituted alkene. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is catalyzed by a palladium complex and requires a base. It provides a direct method for the vinylation of the aromatic ring.

Stille Coupling: This reaction involves the coupling of an aryl halide with an organotin reagent. While organotin compounds are toxic, the Stille reaction is known for its tolerance of a wide range of functional groups.

The selective functionalization of polyhalogenated arenes is a significant area of research. nih.govescholarship.orgacs.org The general order of reactivity for palladium-catalyzed cross-coupling reactions is C-I > C-Br > C-OTf > C-Cl. This differential reactivity can be exploited to selectively functionalize the bromine atom in this compound while leaving the chlorine atom intact for subsequent transformations.

Below is a table summarizing representative palladium-catalyzed cross-coupling reactions applicable to the halogen atoms of the target compound, with generalized reaction conditions.

Reaction NameCoupling PartnerCatalyst System (Typical)Base (Typical)Resulting Functional Group
Suzuki-MiyauraR-B(OH)₂ or R-B(OR')₂Pd(PPh₃)₄, PdCl₂(dppf)Na₂CO₃, K₂CO₃, Cs₂CO₃Aryl, Heteroaryl, Vinyl
Buchwald-HartwigR¹R²NHPd₂(dba)₃ with phosphine ligandNaOt-Bu, K₃PO₄, Cs₂CO₃Amino (NR¹R²)
SonogashiraR-C≡CHPdCl₂(PPh₃)₂, CuIEt₃N, i-Pr₂NHAlkynyl
HeckAlkenePd(OAc)₂, PPh₃Et₃N, K₂CO₃Alkenyl
StilleR-Sn(Alkyl)₃Pd(PPh₃)₄-Aryl, Vinyl, Alkyl

Chemical Transformations of the Ester Group to Other Functionalities

The methyl ester group in this compound offers another site for chemical modification. It can be transformed into a variety of other functional groups, thereby increasing the molecular diversity of the derivatives.

Hydrolysis to Carboxylic Acid: The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Basic hydrolysis, or saponification, is often preferred to avoid potential side reactions with the other functional groups under harsh acidic conditions. The resulting carboxylic acid is a valuable intermediate that can be further derivatized. Studies on the hydrolysis of sterically hindered methyl benzoates have shown that high temperatures can be employed to achieve this transformation efficiently. nih.govescholarship.org

Amidation: The ester can be converted directly to an amide by reaction with an amine. This reaction, known as aminolysis, can be facilitated by heat or by the use of catalysts. The resulting amides are important structural motifs in many biologically active molecules. The direct amidation of esters is an area of active research, with various methods being developed to improve efficiency and substrate scope.

Reduction to Alcohol: The ester group can be reduced to a primary alcohol using strong reducing agents such as lithium aluminum hydride (LiAlH₄). The resulting benzylic alcohol can then be used in a variety of subsequent reactions, such as etherification or oxidation to an aldehyde.

Transesterification: The methyl ester can be converted to other esters by reaction with a different alcohol in the presence of an acid or base catalyst. This allows for the introduction of different alkyl or aryl groups into the ester functionality.

The following table summarizes the key transformations of the ester group.

TransformationReagents (Typical)Product Functional Group
HydrolysisNaOH or KOH in H₂O/alcohol, heatCarboxylic Acid
AmidationAmine (RNH₂), heat or catalystAmide (CONHR)
ReductionLiAlH₄ in THF or Et₂OPrimary Alcohol (CH₂OH)
TransesterificationR'OH, acid or base catalystEster (COOR')

Synthetic Routes via Methoxy (B1213986) Group Manipulation

The methoxy group on the aromatic ring can also be a target for chemical modification, primarily through cleavage to a hydroxyl group.

Demethylation: The cleavage of the methyl ether to the corresponding phenol (B47542) can be achieved using various reagents. Boron tribromide (BBr₃) is a common and effective reagent for this transformation. Other reagents that can be used include strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI), and certain Lewis acids. The resulting phenol can then be further functionalized, for example, through alkylation to form new ethers or through esterification. The microbial transformation of chlorinated benzoates, including demethylation, has also been studied. arizona.edu

The table below outlines common methods for the demethylation of the methoxy group.

ReagentConditions (Typical)Product Functional Group
Boron Tribromide (BBr₃)CH₂Cl₂, low temperature to room temperaturePhenol (-OH)
Hydrobromic Acid (HBr)Acetic acid, heatPhenol (-OH)
Hydroiodic Acid (HI)Acetic acid, heatPhenol (-OH)

Regioselective Introduction of Additional Functional Groups

The existing substituents on the benzene (B151609) ring of this compound direct the regioselectivity of further electrophilic aromatic substitution reactions. However, the electron-withdrawing nature of the ester and halogen groups deactivates the ring towards classical electrophilic substitution. Therefore, more advanced techniques are often required to introduce additional functional groups in a controlled manner.

Directed Ortho-Metalation (DoM): This strategy involves the deprotonation of an aromatic C-H bond that is ortho to a directing metalating group (DMG). In the case of derivatives where the ester has been hydrolyzed to a carboxylic acid, the carboxylate group can act as a directing group for lithiation at the ortho position. The resulting organolithium species can then be quenched with a variety of electrophiles to introduce a new substituent.

Palladium-Catalyzed C-H Activation/Functionalization: In recent years, transition metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of C-H bonds. This approach can offer alternative regioselectivities compared to classical methods and can be used to introduce a wide range of functional groups.

Scaffold Derivatization for Library Synthesis

The polysubstituted nature of this compound makes it an excellent starting material, or scaffold, for the synthesis of chemical libraries. nih.gov Combinatorial chemistry approaches can be employed to systematically introduce a variety of building blocks at the different functionalizable positions of the molecule. nih.gov

By sequentially applying the derivatization strategies discussed above, a large and diverse library of compounds can be generated from this single starting material. For example, one could envision a synthetic sequence involving:

Selective Suzuki coupling at the C-Br position.

Buchwald-Hartwig amination at the C-Cl position.

Hydrolysis of the ester to a carboxylic acid.

Amide coupling of the resulting carboxylic acid with a diverse set of amines.

This systematic approach to derivatization allows for the rapid exploration of chemical space around the core scaffold, which is a key strategy in fields such as drug discovery and materials science.

Advanced Spectroscopic Characterization Techniques for Methyl 3 Bromo 4 Chloro 5 Methoxybenzoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that exploits the magnetic properties of atomic nuclei. For Methyl 3-bromo-4-chloro-5-methoxybenzoate, ¹H and ¹³C NMR, along with two-dimensional techniques, would be employed for a comprehensive structural analysis.

Proton (¹H) NMR for Structural Elucidation

The ¹H NMR spectrum of this compound is expected to reveal distinct signals corresponding to the different types of protons in the molecule. The aromatic region would likely display two singlets, each integrating to one proton, corresponding to the two non-equivalent protons on the benzene (B151609) ring. Their chemical shifts would be influenced by the electron-withdrawing effects of the bromine, chlorine, and carboxyl groups, and the electron-donating effect of the methoxy (B1213986) group. Additionally, two singlets, each integrating to three protons, are anticipated in the aliphatic region, corresponding to the methyl protons of the ester and methoxy groups.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Type Predicted Chemical Shift (ppm) Multiplicity Integration
Aromatic CH7.5 - 8.0Singlet1H
Aromatic CH7.5 - 8.0Singlet1H
Methoxy (-OCH₃)3.8 - 4.0Singlet3H
Ester (-COOCH₃)3.8 - 4.0Singlet3H

Carbon-13 (¹³C) NMR for Aromatic and Carbonyl Resonance Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, a total of nine distinct carbon signals are expected. The carbonyl carbon of the ester group would appear at the most downfield region of the spectrum. The six aromatic carbons will have their chemical shifts determined by the attached substituents. The carbons bearing the bromine, chlorine, and methoxy groups will be significantly shifted. Finally, the two methyl carbons from the ester and methoxy groups will appear in the upfield region.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Type Predicted Chemical Shift (ppm)
Carbonyl (C=O)165 - 175
Aromatic C-Br110 - 125
Aromatic C-Cl130 - 140
Aromatic C-OCH₃150 - 160
Aromatic C-COOCH₃125 - 135
Aromatic CH110 - 130
Aromatic CH110 - 130
Methoxy (-OCH₃)55 - 65
Ester (-COOCH₃)50 - 60

Two-Dimensional NMR Techniques (HSQC, HMBC) for Connectivity and Overlap Resolution

To definitively assign the proton and carbon signals and to establish the connectivity within the molecule, two-dimensional NMR techniques are crucial.

Heteronuclear Single Quantum Coherence (HSQC): This experiment would correlate the signals of protons directly attached to carbon atoms. It would confirm the assignments of the aromatic C-H signals and the methyl C-H signals of the methoxy and ester groups.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry would be used to determine the exact molecular weight of this compound. This technique provides a highly accurate mass measurement, which allows for the determination of the elemental formula. The presence of bromine and chlorine atoms would be evident from the characteristic isotopic pattern in the mass spectrum, with bromine having two major isotopes (⁷⁹Br and ⁸¹Br) of nearly equal abundance, and chlorine having two major isotopes (³⁵Cl and ³⁷Cl) with an approximate 3:1 ratio.

Table 3: Predicted HRMS Data for this compound (C₉H₈BrClO₃)

Ion Calculated Exact Mass
[M]⁺277.9345
[M+H]⁺278.9423
[M+Na]⁺300.9242

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Component Analysis

Gas Chromatography-Mass Spectrometry is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. GC-MS analysis of a sample of this compound would be used to assess its purity. The gas chromatogram would ideally show a single major peak, indicating the presence of a pure compound. The mass spectrum corresponding to this peak would then be recorded, providing the fragmentation pattern. This fragmentation pattern would be expected to show characteristic losses, such as the loss of the methoxy group, the carboxyl group, and the halogen atoms, which would further support the proposed structure.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that provides information about the molecular weight and elemental composition of a compound. For this compound, ESI-MS analysis is expected to show the molecular ion peak corresponding to its isotopic pattern. Due to the presence of bromine and chlorine, the mass spectrum will exhibit a characteristic cluster of peaks.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing FTIR and Raman techniques, is instrumental in identifying the functional groups and elucidating the molecular structure of this compound.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The FTIR spectrum of an aromatic ester like this compound is characterized by several key absorption bands that confirm the presence of its functional groups.

Although a specific spectrum for this compound is not published, the expected characteristic infrared absorption frequencies can be inferred from data on similar aromatic esters. The most prominent peaks would be due to the C=O stretching of the ester group, C-O stretching, and vibrations of the substituted benzene ring.

Table 1: Predicted FTIR Spectral Data for this compound

Wavenumber (cm⁻¹)Vibration ModeIntensity
~3100 - 3000Aromatic C-H StretchMedium to Weak
~2950 - 2850Aliphatic C-H Stretch (O-CH₃, CO-O-CH₃)Medium
~1730 - 1715C=O Ester StretchStrong
~1600 - 1450Aromatic C=C Ring StretchMedium to Strong
~1275 - 1200Aryl-O Stretch (asymmetric)Strong
~1150 - 1000C-O Stretch (ester and ether)Strong
~800 - 600C-Cl StretchMedium to Strong
~700 - 500C-Br StretchMedium to Strong
~900 - 675Aromatic C-H Out-of-Plane BendStrong

The conjugation of the ester group with the aromatic ring typically lowers the C=O stretching frequency compared to saturated esters. The positions of the C-Cl and C-Br stretching vibrations are in the lower frequency region of the spectrum. The substitution pattern on the benzene ring influences the exact positions of the aromatic C-H out-of-plane bending bands.

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy provides complementary information to FTIR, as it detects vibrational modes that involve a change in the polarizability of the molecule. For this compound, Raman spectroscopy would be particularly useful for observing the vibrations of the benzene ring and the carbon-halogen bonds.

Specific Raman spectral data for the target compound is not available. However, based on data for related compounds like Methyl 3-bromo-4-methoxybenzoate, characteristic Raman shifts can be predicted.

Table 2: Predicted Raman Spectral Data for this compound

Raman Shift (cm⁻¹)Assignment
~1600Aromatic Ring Stretching
~1250C-O Stretching
~800Ring Breathing Mode
~700 - 550C-Cl Stretching
~600 - 500C-Br Stretching

The symmetric vibrations of the aromatic ring are often strong in the Raman spectrum. The C=O stretch, while strong in the IR, is typically weaker in the Raman spectrum for similar molecules.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For aromatic compounds like this compound, the UV-Vis spectrum is dominated by π → π* transitions of the benzene ring. The substitution on the ring with auxochromic groups (methoxy) and halogens influences the position (λ_max) and intensity (molar absorptivity, ε) of the absorption bands.

The benzene ring exhibits characteristic absorption bands, and the presence of substituents causes shifts in these bands. While a specific UV-Vis spectrum for this compound is not documented, the expected absorption maxima can be estimated based on the effects of the individual substituents. The methoxy group is an auxochrome that typically causes a bathochromic (red) shift, while halogens can also influence the absorption.

Table 3: Predicted UV-Vis Absorption Data for this compound

TransitionPredicted λ_max (nm)Solvent
π → π~220 - 240Ethanol (B145695)/Methanol
π → π~270 - 290Ethanol/Methanol

The presence of multiple substituents on the benzene ring can lead to complex electronic spectra with overlapping bands.

X-ray Diffraction Studies for Solid-State Structure Elucidation

X-ray diffraction techniques are powerful for determining the three-dimensional arrangement of atoms in a crystalline solid.

Single Crystal X-ray Diffraction for Crystal and Molecular Structure

A crystal structure for the exact molecule this compound is not available in the searched literature. However, the crystal structure of a related compound, Methyl 4-(3-chloropropoxy)-3-methoxybenzoate, offers insights into the likely solid-state conformation of similar benzoate (B1203000) derivatives nih.gov. In this related structure, the benzene ring is planar, and the molecules are linked by C-H···O interactions nih.gov.

For this compound, a single crystal X-ray diffraction study would be expected to reveal a planar benzene ring. The ester and methoxy groups would likely be nearly coplanar with the ring to maximize conjugation, although steric hindrance from the adjacent bulky halogen atoms might cause some torsion. The crystal packing would likely be influenced by weak intermolecular interactions such as C-H···O hydrogen bonds and halogen···halogen interactions.

Table 4: Representative Crystallographic Data for a Related Compound: Methyl 4-(3-chloropropoxy)-3-methoxybenzoate nih.gov

ParameterValue
Chemical FormulaC₁₂H₁₅ClO₄
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.4980 (17)
b (Å)17.349 (4)
c (Å)8.8440 (18)
β (°)106.46 (3)
Volume (ų)1250.5 (5)
Z4

This data for a structurally similar molecule provides a reference for the type of crystallographic information that would be obtained for this compound.

Powder X-ray Diffraction (XRD) for Crystalline Phase Analysis

Powder X-ray Diffraction (XRD) is a powerful, non-destructive analytical technique used to determine the crystalline structure of materials. By analyzing the diffraction pattern produced when a sample is irradiated with X-rays, information about the crystal lattice, phase purity, and crystallite size can be obtained. However, a comprehensive search of scientific literature and crystallographic databases does not yield specific powder XRD data for the compound this compound.

While detailed experimental data such as diffraction angles (2θ), peak intensities, and lattice parameters are not publicly available for this specific compound, the general principles of the technique can be described. In a hypothetical analysis, a finely powdered sample of this compound would be exposed to a monochromatic X-ray beam. The constructive interference of the scattered X-rays from the crystalline lattice planes would produce a unique diffraction pattern.

The resulting diffractogram, a plot of diffracted intensity versus the diffraction angle (2θ), would exhibit a series of peaks. The position and intensity of these peaks are characteristic of the compound's crystal structure. Analysis of this pattern would allow for the determination of the crystal system (e.g., monoclinic, orthorhombic, etc.) and the unit cell dimensions (lattice parameters a, b, c, and angles α, β, γ).

For illustrative purposes, a data table representing a hypothetical powder XRD analysis is presented below. It is crucial to note that this data is not based on experimental results for this compound and serves only as an example of how such data would be presented.

Hypothetical Powder XRD Data for this compound

Diffraction Angle (2θ) d-spacing (Å) Relative Intensity (%)
10.2 8.67 45
15.5 5.71 100
20.4 4.35 78
25.8 3.45 62

Table of Compounds Mentioned

Compound Name

Computational Chemistry and Theoretical Modeling of Methyl 3 Bromo 4 Chloro 5 Methoxybenzoate

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) stands as a cornerstone in the computational modeling of molecular systems. This powerful quantum mechanical method allows for the detailed investigation of the electronic structure and properties of molecules by approximating the many-body electronic Schrödinger equation. For a molecule like Methyl 3-bromo-4-chloro-5-methoxybenzoate, DFT calculations, typically employing functionals like B3LYP combined with basis sets such as 6-311++G(d,p), would provide profound insights into its fundamental chemical nature. researchgate.netnih.gov

The initial step in any quantum chemical study is to determine the molecule's most stable three-dimensional arrangement of atoms, known as its equilibrium geometry. This is achieved through a process called geometry optimization, where the total energy of the molecule is minimized with respect to all atomic coordinates. For this compound, this would result in the prediction of key structural parameters.

The electronic structure, including the distribution of electrons and electrostatic potential, is a direct outcome of these calculations. The substitution pattern on the benzene (B151609) ring—featuring electron-withdrawing bromine and chlorine atoms and an electron-donating methoxy (B1213986) group—creates a complex electronic environment that governs the molecule's reactivity and intermolecular interactions. DFT calculations would precisely map this environment. mdpi.comsemanticscholar.org

Illustrative Optimized Geometric Parameters: This table presents hypothetical data for the optimized geometry of this compound, calculated at the B3LYP/6-311++G(d,p) level of theory.

ParameterBond/AnglePredicted Value
Bond Length (Å)C-Br1.895
C-Cl1.741
C-O (methoxy)1.365
C=O (ester)1.210
Bond Angle (°)C-C-Br119.5
C-C-Cl120.3
Br-C-C-Cl (Dihedral)~0.0

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the lowest energy orbital capable of accepting electrons. taylorandfrancis.comyoutube.com

The energy of the HOMO is related to the molecule's ionization potential and indicates its nucleophilicity. The energy of the LUMO is related to the electron affinity and points to its electrophilicity. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap suggests the molecule is more polarizable and reactive. taylorandfrancis.com For this compound, the HOMO would likely be distributed across the benzene ring and the methoxy group's oxygen atom, while the LUMO would be concentrated on the aromatic ring and the carbonyl group of the ester.

Illustrative FMO Parameters: This table presents hypothetical FMO data for this compound.

ParameterEnergy (eV)
HOMO Energy (EHOMO)-6.85
LUMO Energy (ELUMO)-1.72
Energy Gap (ΔE)5.13

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule, translating the complex wave function into the familiar language of Lewis structures (bonds and lone pairs). uni-muenchen.dewikipedia.org This method allows for the quantification of intramolecular charge transfer, hyperconjugative interactions, and delocalization of electron density. materialsciencejournal.orgresearchgate.net

For this compound, NBO analysis would reveal the nature of the C-Br, C-Cl, C-O, and C=O bonds, including their polarity and hybridization. Crucially, it would quantify the delocalization of electron density from the oxygen lone pairs of the methoxy and ester groups into the antibonding orbitals of the benzene ring. These interactions, measured by second-order perturbation theory, are key to understanding the molecule's stability and the electronic influence of its substituents. materialsciencejournal.org

Illustrative NBO Analysis (Selected Interactions): This table shows hypothetical second-order perturbation energies (E(2)) for significant donor-acceptor interactions in this compound.

Donor NBOAcceptor NBOE(2) (kcal/mol)Interaction Type
LP(2) Omethoxyπ(Cring-Cring)18.5π-conjugation
LP(2) Oesterπ(C=O)25.2Resonance
π(Cring-Cring)π(C=O)5.1π-conjugation
LP(3) Brσ(Cring-Cring)1.2Hyperconjugation

DFT calculations are highly effective in predicting spectroscopic properties. By calculating the second derivatives of the energy with respect to atomic positions, a full vibrational spectrum (Infrared and Raman) can be computed. nih.gov The calculated harmonic frequencies are often systematically higher than experimental values and are typically scaled by an empirical factor to improve accuracy. These predicted spectra are invaluable for assigning experimental vibrational bands to specific molecular motions.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (e.g., ¹H and ¹³C) can be calculated with good accuracy. This involves computing the magnetic shielding tensors for each nucleus in the presence of an external magnetic field. Theoretical predictions can aid in the structural elucidation of complex molecules and help resolve ambiguities in experimental spectra.

Illustrative Predicted Vibrational Frequencies: This table presents a selection of hypothetical scaled vibrational frequencies and their assignments for this compound.

ModePredicted Frequency (cm-1)Vibrational Assignment
ν(C=O)1725Ester carbonyl stretch
ν(C-O-C)1250Asymmetric ester C-O-C stretch
ν(Car-O)1180Aromatic C-O (methoxy) stretch
ν(C-Cl)750C-Cl stretch
ν(C-Br)640C-Br stretch

Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions

While quantum mechanics provides a static, zero-kelvin picture, Molecular Dynamics (MD) simulations introduce temperature and time, allowing the study of a molecule's dynamic behavior. acs.org Using a classical force field, MD simulations track the movement of every atom in the system over time, providing insights into conformational flexibility and interactions with the surrounding environment, such as a solvent. researchgate.netnih.gov

For this compound, MD simulations could explore the rotational barriers of the methoxy and methyl ester groups, revealing the preferred conformations in the solution phase. Furthermore, by simulating the molecule in a solvent box (e.g., water or an organic solvent), one can analyze the structure of the solvent around the solute and calculate important thermodynamic properties like the free energy of solvation. researchgate.netosti.gov

Mechanistic Insights from Theoretical Reaction Path Studies

Computational chemistry is a powerful tool for exploring the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, most importantly, the transition states that connect them. This allows for the calculation of activation energies, which are critical for understanding reaction rates and selectivity. nih.govresearchgate.net

For this compound, theoretical reaction path studies could investigate various transformations. For example, the mechanism of electrophilic aromatic substitution could be explored to predict the regioselectivity of nitration or further halogenation. The calculations would reveal whether substitution is favored at the ortho or para position relative to the existing substituents by comparing the activation barriers for each pathway. Similarly, the mechanism of ester hydrolysis could be modeled to understand its stability under acidic or basic conditions. aakash.ac.in

Analysis of Noncovalent Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking)

The supramolecular architecture and crystal packing of this compound are dictated by a variety of noncovalent interactions. While specific experimental crystal structure data for this exact compound is not publicly available, theoretical modeling based on density functional theory (DFT) can elucidate the nature and strength of these potential interactions. The key interactions expected for this molecule include halogen bonding, weak hydrogen bonding, and π-π stacking.

Halogen Bonding: The presence of both bromine and chlorine atoms on the aromatic ring makes halogen bonding a significant potential interaction. A halogen bond is a highly directional, noncovalent interaction where a halogen atom (X) acts as an electrophilic species, interacting with a nucleophile. This occurs due to a region of positive electrostatic potential, known as a σ-hole, located on the outermost portion of the halogen atom, opposite to the C-X covalent bond.

In this compound, both the C-Br and C-Cl bonds are polarized, creating σ-holes on the halogen atoms. These positive regions can interact favorably with electron-rich areas on adjacent molecules, such as the oxygen atoms of the carbonyl or methoxy groups, or the π-system of the aromatic ring. The strength of these interactions typically follows the order I > Br > Cl > F, suggesting that the bromine atom would form a stronger halogen bond than the chlorine atom. Theoretical studies on similar halogenated aromatic compounds have shown these interactions to be crucial in directing crystal packing.

π-π Stacking: The electron-rich aromatic ring of this compound can engage in π-π stacking interactions with adjacent molecules. These interactions are fundamental to the packing of many aromatic compounds. The most common and energetically favorable geometry for substituted benzene rings is a parallel-displaced or offset configuration, which minimizes electrostatic repulsion between the π-clouds. The electronic nature of the substituents (electron-withdrawing halogens and ester group, electron-donating methoxy group) creates a non-uniform electron distribution in the ring, influencing the precise geometry and strength of the stacking interaction.

Below is an illustrative table of potential noncovalent interactions and their theoretically expected characteristics for this molecule.

Interaction TypeDonorAcceptorTypical Distance (Å)Estimated Energy (kcal/mol)
Halogen BondC-Br O=C (carbonyl)2.9 - 3.42.0 - 4.5
Halogen BondC-Cl O=C (carbonyl)3.0 - 3.51.5 - 3.0
Hydrogen BondC(methyl)-HO=C (carbonyl)2.4 - 2.8 (H···O)0.5 - 1.5
Hydrogen BondC(aromatic)-HO(methoxy)2.5 - 2.9 (H···O)0.4 - 1.2
π-π StackingAromatic Ring CentroidAromatic Ring Centroid3.4 - 3.82.0 - 5.0

Note: The data in this table is illustrative and represents typical values for these types of interactions found in the literature for similar organic molecules. It is not derived from a specific computational study of this compound.

Retrosynthesis Software and Artificial Intelligence-driven Prediction of Reactivity

Retrosynthesis Software: Retrosynthesis software, often powered by artificial intelligence, deconstructs a target molecule into simpler, commercially available starting materials by applying a series of known chemical reactions in reverse. chemcopilot.comnih.gov For this compound, a typical retrosynthetic analysis would likely propose the following key disconnections:

Ester Disconnection: The methyl ester can be disconnected to reveal the corresponding carboxylic acid (3-bromo-4-chloro-5-methoxybenzoic acid) and methanol. This suggests a final esterification step.

Aromatic C-Br and C-Cl Disconnections: The software would identify that the bromo and chloro groups are likely introduced via electrophilic aromatic substitution. The order of these steps is critical and depends on the directing effects of the substituents present at each stage.

Methoxy and Carboxyl Group Disconnections: These groups can be traced back to simpler precursors, such as a substituted toluene (B28343) or phenol (B47542) derivative, which is then oxidized and functionalized.

Artificial Intelligence-driven Prediction of Reactivity: AI and machine learning models are trained on vast databases of chemical reactions to predict the outcomes of new transformations. jelsciences.com For this compound, a key challenge in its synthesis is controlling the regioselectivity of the halogenation steps.

The reactivity of the aromatic ring is governed by the electronic effects of its substituents:

-OCH₃ (Methoxy): A strongly activating, ortho, para-directing group due to its +R (resonance) effect.

-Cl (Chloro) and -Br (Bromo): Weakly deactivating, ortho, para-directing groups. Their -I (inductive) effect outweighs their +R effect.

-COOCH₃ (Methyl Ester): A moderately deactivating, meta-directing group due to its -I and -R effects.

The table below provides a hypothetical output from an AI tool predicting the feasibility of a key synthetic step.

Proposed ReactionPrecursorReagentPredicted Yield (%)Confidence ScorePotential Byproducts
BrominationMethyl 3-chloro-5-methoxybenzoateBr₂ / FeBr₃850.92Dibrominated product
ChlorinationMethyl 3-bromo-5-methoxybenzoateCl₂ / AlCl₃780.89Isomeric products
Esterification3-bromo-4-chloro-5-methoxybenzoic acidCH₃OH / H₂SO₄950.98None significant

Note: This table is a hypothetical representation of predictions an AI tool might generate and is intended for illustrative purposes only.

Analytical Methodologies for Quantification and Quality Control of Methyl 3 Bromo 4 Chloro 5 Methoxybenzoate

Chromatographic Separation Techniques

Chromatography is a cornerstone of analytical chemistry, offering powerful tools for separating and quantifying the components of a mixture. For Methyl 3-bromo-4-chloro-5-methoxybenzoate, several chromatographic techniques are instrumental in its quality control.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) is a principal technique for assessing the purity and quantifying this compound. Reversed-phase HPLC (RP-HPLC) is the most common mode used for this purpose. In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte and its impurities between the stationary and mobile phases.

For the analysis of similar aromatic esters, C18 and C8 columns are frequently employed. researchgate.net A typical mobile phase would consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer, often with a small amount of acid like phosphoric acid or perchloric acid to ensure the analytes are in a non-ionized state, which improves peak shape and retention time consistency. sielc.comsielc.comshimadzu.com Detection is commonly performed using a UV detector, as the benzene (B151609) ring in the molecule is a strong chromophore.

A hypothetical HPLC method for this compound could be developed based on methods for similar compounds. researchgate.netsielc.com

ParameterSuggested Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient 50% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

This method would be validated according to the International Conference on Harmonisation (ICH) guidelines for parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). nih.gov

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) is a more recent advancement in liquid chromatography that utilizes columns with smaller particle sizes (typically sub-2 µm). This results in significantly faster analysis times, improved resolution, and increased sensitivity compared to traditional HPLC. nih.gov The fundamental principles of separation in UPLC are the same as in HPLC, but the instrumentation is designed to handle the higher backpressures generated by the smaller particles.

A UPLC method for this compound would offer a more rapid approach for quality control, which is particularly beneficial in high-throughput screening environments. A suitable UPLC method could utilize a sub-2 µm C18 or similar column with a faster gradient elution. nih.gov

ParameterSuggested Condition
Column Acquity UPLC BEH C18, 50 mm x 2.1 mm, 1.7 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient 40% B to 80% B over 5 minutes
Flow Rate 0.5 mL/min
Column Temperature 40 °C
Detection Wavelength 254 nm
Injection Volume 1 µL

Gas Chromatography (GC) for Volatile Impurity Profiling

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and semi-volatile compounds. In the context of this compound, GC is primarily used for the profiling of volatile impurities that may be present from the synthesis process, such as residual solvents or volatile byproducts. thermofisher.comispub.com

The sample is typically dissolved in a suitable solvent and injected into the GC, where it is vaporized. The volatile components are then separated as they travel through a capillary column coated with a stationary phase. A flame ionization detector (FID) is commonly used for general-purpose impurity profiling due to its high sensitivity to organic compounds. For more specific identification of impurities, a mass spectrometer (MS) detector is used, a technique known as GC-MS. thermofisher.comnih.govmedistri.swiss

A typical GC method for volatile impurity profiling might involve a non-polar or medium-polarity capillary column.

ParameterSuggested Condition
Column DB-5 (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Program 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min
Detector Flame Ionization Detector (FID)
Detector Temperature 300 °C

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique that is invaluable for monitoring the progress of chemical reactions. sigmaaldrich.com During the synthesis of this compound, TLC can be used to quickly assess the consumption of starting materials and the formation of the product.

A small aliquot of the reaction mixture is spotted onto a TLC plate coated with a stationary phase, typically silica (B1680970) gel. The plate is then developed in a chamber containing a suitable mobile phase (eluent). The separation is based on the differential adsorption of the compounds to the stationary phase and their solubility in the mobile phase. For halogenated benzoic acid derivatives, a mixture of a non-polar solvent like hexane (B92381) or toluene (B28343) and a more polar solvent like ethyl acetate (B1210297) or ethanol (B145695) is often used as the mobile phase. researchgate.netresearchgate.netpsu.edu The spots are then visualized under UV light. sigmaaldrich.com

ParameterSuggested Condition
Stationary Phase Silica gel 60 F254
Mobile Phase Hexane:Ethyl Acetate (7:3, v/v)
Visualization UV lamp at 254 nm

By comparing the retention factor (Rf) values of the spots from the reaction mixture to those of the starting materials and the desired product, the progress of the reaction can be qualitatively monitored. sigmaaldrich.com

Spectroscopic Quantification Methods (e.g., UV-Vis Spectroscopy)

UV-Visible (UV-Vis) spectroscopy is a quantitative analytical technique that measures the absorption of ultraviolet or visible light by a substance in solution. The aromatic ring system in this compound makes it a suitable candidate for quantification by UV-Vis spectroscopy. nih.govqjmhs.com

According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. To quantify the compound, a standard solution of known concentration is prepared, and its absorbance is measured at the wavelength of maximum absorbance (λmax). ijres.org A calibration curve can be constructed by measuring the absorbance of a series of standard solutions of different concentrations. ajgreenchem.com The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. For benzoate (B1203000) derivatives, the λmax is typically in the range of 230-280 nm. ijres.org

ParameterSuggested Condition
Solvent Methanol or Ethanol
Wavelength of Maximum Absorbance (λmax) To be determined experimentally (e.g., ~270 nm)
Calibration Range 1-20 µg/mL

Titrimetric Analysis (if applicable)

Titrimetric analysis, a classic method of quantitative chemical analysis, can be applied to the quantification of this compound. As an ester, it can be quantified via saponification followed by an acid-base titration. rsc.orgresearchgate.net

The procedure involves heating a known amount of the ester with a known excess of a strong base, such as potassium hydroxide (B78521) in ethanol, to hydrolyze the ester into its corresponding carboxylate salt and methanol. rsc.org

After the saponification is complete, the excess, unreacted base is back-titrated with a standardized solution of a strong acid, such as hydrochloric acid (HCl), using a suitable indicator like phenolphthalein. scirp.org A blank titration without the ester is also performed to determine the initial amount of base. The difference in the volume of acid required for the sample and the blank titrations corresponds to the amount of base that reacted with the ester, from which the quantity of the ester can be calculated. scirp.org

This method, while more time-consuming than instrumental techniques, can be a reliable and accurate method for assay determination, especially when chromatographic standards are unavailable.

Structure Reactivity and Structure Interaction Relationships of Methyl 3 Bromo 4 Chloro 5 Methoxybenzoate

Influence of Halogen Substituents on Electronic Properties and Aromatic Reactivity

The bromine and chlorine atoms attached to the benzene (B151609) ring of methyl 3-bromo-4-chloro-5-methoxybenzoate significantly influence its electronic properties and, consequently, its reactivity in aromatic substitution reactions. Both halogens are electronegative atoms that exert a strong electron-withdrawing inductive effect (-I) on the aromatic ring. This effect reduces the electron density of the benzene ring, making it less susceptible to electrophilic attack compared to unsubstituted benzene.

The Hammett equation provides a quantitative measure of the electronic influence of substituents on the reactivity of aromatic compounds. The Hammett constant (σ) for a substituent reflects its electron-donating or electron-withdrawing nature. Positive σ values indicate electron-withdrawing groups, while negative values signify electron-donating groups. For chlorine and bromine, the meta (σm) and para (σp) Hammett constants are positive, confirming their electron-withdrawing character.

Substituentσmetaσpara
-Cl0.370.23
-Br0.390.23

The positioning of the bromine and chlorine atoms at the 3 and 4 positions, respectively, directs incoming electrophiles. While halogens are deactivating, they are considered ortho, para-directors due to the stabilizing effect of their resonance donation on the intermediate carbocation (the sigma complex) formed during electrophilic attack at these positions.

Steric and Electronic Effects of the Methoxy (B1213986) and Ester Groups

The methoxy (-OCH3) and methyl ester (-COOCH3) groups also play a crucial role in modulating the reactivity and interaction profile of the molecule.

The methoxy group is an activating group in electrophilic aromatic substitution. The oxygen atom is more electronegative than carbon, leading to an electron-withdrawing inductive effect (-I). However, the presence of lone pairs on the oxygen allows for a strong electron-donating resonance effect (+R), which outweighs the inductive effect. This net electron donation increases the electron density of the aromatic ring, making it more reactive towards electrophiles than benzene. The methoxy group is a strong ortho, para-director.

The methyl ester group , on the other hand, is a deactivating group. The carbonyl group (C=O) is strongly electron-withdrawing due to both inductive and resonance effects (-I and -R). This significantly reduces the electron density of the aromatic ring, making it less reactive towards electrophilic attack. The ester group is a meta-director.

The combined electronic effects of all substituents on this compound result in a complex pattern of reactivity. The activating methoxy group is in competition with the deactivating halogen and ester groups.

SubstituentElectronic EffectDirecting Effect
-BrDeactivating (-I > +R)Ortho, Para
-ClDeactivating (-I > +R)Ortho, Para
-OCH3Activating (+R > -I)Ortho, Para
-COOCH3Deactivating (-I, -R)Meta

Rational Design Principles for Modulating Reactivity

The principles of physical organic chemistry provide a framework for the rational design of molecules with modulated reactivity based on the structure of this compound. By strategically modifying the substituents, one can fine-tune the electronic and steric properties of the aromatic ring.

To enhance the reactivity towards electrophilic aromatic substitution, one could replace the deactivating halogen or ester groups with electron-donating groups. Conversely, to decrease reactivity, stronger electron-withdrawing groups could be introduced. The position of these substituents is also critical in directing incoming reactants to specific sites on the ring.

For instance, altering the position of the methoxy group could significantly change the regioselectivity of reactions. Similarly, replacing the methyl ester with other ester groups (e.g., ethyl, tert-butyl) could introduce different steric profiles, influencing the accessibility of nearby reaction sites. These rational modifications allow for the systematic tuning of the molecule's properties for specific applications.

Computational Approaches to Predict Molecular Recognition and Binding Sites

Computational chemistry offers powerful tools to predict how this compound will interact with other molecules, a key aspect of molecular recognition. Techniques such as molecular docking and Quantitative Structure-Activity Relationship (QSAR) studies are instrumental in this regard.

Molecular docking simulations can predict the preferred binding orientation of the molecule to a target receptor or enzyme. biointerfaceresearch.com These simulations calculate the binding energy and identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the complex. For this compound, the methoxy and ester groups can act as hydrogen bond acceptors, while the aromatic ring can participate in π-π stacking or hydrophobic interactions.

QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By analyzing a dataset of related molecules, QSAR models can identify which molecular descriptors (e.g., electronic parameters like Hammett constants, steric parameters, and hydrophobicity) are important for a particular biological response. This information can then be used to predict the activity of new, unsynthesized compounds and to guide the design of molecules with improved properties.

Furthermore, machine learning models are increasingly being used to predict the outcome of chemical reactions, including the regioselectivity of electrophilic aromatic substitutions. rsc.orgchemrxiv.orgontosight.aiacs.orgnih.gov Models like RegioML and RegioSQM utilize quantum mechanics-based descriptors and large datasets of known reactions to make accurate predictions, aiding in the rational design of synthetic routes. rsc.orgchemrxiv.orgnih.gov

These computational approaches provide valuable insights into the structure-interaction relationships of this compound, complementing experimental studies and accelerating the discovery and development of new functional molecules.

Applications and Role in Advanced Organic Synthesis

Precursor in the Synthesis of Complex Aromatic Systems

The highly functionalized nature of Methyl 3-bromo-4-chloro-5-methoxybenzoate makes it a promising precursor for the synthesis of complex, polysubstituted aromatic systems. The differential reactivity of the bromine and chlorine atoms is a key feature that can be exploited in sequential cross-coupling reactions. Generally, in palladium-catalyzed cross-coupling reactions, the carbon-bromine bond is more reactive than the carbon-chlorine bond. nih.govnih.gov This reactivity difference allows for selective functionalization at the 3-position via reactions like Suzuki-Miyaura, Stille, or Heck couplings, while leaving the chloro substituent at the 4-position intact for subsequent transformations.

This stepwise approach is crucial for the controlled assembly of intricate aromatic structures, which are common motifs in pharmaceuticals, agrochemicals, and materials science. For instance, an aryl or vinyl group could be introduced at the bromine-bearing position, followed by a different functional group at the chlorine-bearing position in a later step. The methoxy (B1213986) and methyl ester groups also influence the reactivity of the ring and can be further modified. The ester can be hydrolyzed to a carboxylic acid, which can then participate in amide bond formation or other transformations.

Table 1: Potential Sequential Cross-Coupling Reactions

StepReaction TypePosition of ReactivityPotential Coupling PartnerResulting Intermediate
1Suzuki-Miyaura CouplingC-Br (Position 3)Arylboronic acid3-Aryl-4-chloro-5-methoxybenzoate derivative
2Buchwald-Hartwig AminationC-Cl (Position 4)A primary or secondary amine3-Aryl-4-amino-5-methoxybenzoate derivative

Building Block for Heterocyclic Compounds

Polysubstituted benzene (B151609) derivatives are frequently employed as starting materials for the synthesis of heterocyclic compounds. This compound can serve as a scaffold for the construction of various fused heterocyclic systems. The existing functional groups can be manipulated to introduce the necessary atoms for ring closure.

For example, the methyl ester can be reduced to a primary alcohol, which, in conjunction with a neighboring amino group (introduced via nucleophilic aromatic substitution of the chlorine), could be a precursor for the synthesis of fused oxazines. Alternatively, strategic modification of the substituents could pave the way for the synthesis of benzofurans, indoles, or quinolines, which are privileged structures in medicinal chemistry. The synthesis of gefitinib, an anticancer drug, for instance, starts from a substituted methyl benzoate (B1203000), highlighting the importance of such building blocks in the preparation of complex heterocyclic drugs. mdpi.comnih.gov

Intermediate in the Preparation of Specialized Reagents and Materials

The unique electronic and steric properties conferred by the combination of bromo, chloro, and methoxy substituents suggest that this compound could be a valuable intermediate in the synthesis of specialized reagents and advanced materials. For example, after conversion of the ester to other functional groups, the resulting molecule could be used as a monomer for the synthesis of specialty polymers with tailored thermal or optical properties.

Furthermore, the presence of heavy atoms like bromine and chlorine can influence the photophysical properties of molecules, making derivatives of this compound potentially useful in the development of phosphorescent materials for organic light-emitting diodes (OLEDs). The ability to selectively functionalize the molecule at multiple positions would allow for fine-tuning of these properties.

Strategic Compound in Multi-Step Convergent and Divergent Syntheses

In complex total synthesis, convergent and divergent strategies are often employed to improve efficiency. This compound is well-suited for such approaches.

In a divergent synthesis , the compound can serve as a common intermediate from which a library of related compounds can be prepared. By treating the initial substrate with a variety of different reaction partners at its various reactive sites, a diverse set of molecules can be generated for applications such as drug discovery and screening. For instance, a range of aryl groups could be introduced at the 3-position, followed by a variety of amines at the 4-position, leading to a matrix of novel compounds. The synthesis of bromophenol derivatives with potential antioxidant and anticancer activities showcases how a single core structure can be diversified to explore biological activity. mdpi.com

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing Methyl 3-bromo-4-chloro-5-methoxybenzoate in a multi-step organic reaction?

  • Methodological Answer : The synthesis typically involves sequential halogenation, esterification, and protection/deprotection steps. For example, bromination and chlorination must be optimized for regioselectivity, as competing reactions (e.g., over-halogenation) can occur. Use directing groups (e.g., methoxy) to control substitution patterns . Monitor reactions via TLC or HPLC, and purify intermediates using column chromatography with gradients of ethyl acetate/hexane. Confirm purity via melting point analysis and NMR .

Q. How can spectroscopic techniques (NMR, IR, MS) be applied to characterize this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify methoxy (δ ~3.8–4.0 ppm for ¹H; ~55 ppm for ¹³C) and ester (δ ~3.9 ppm for methyl ester) groups. Halogens deshield adjacent protons, causing downfield shifts .
  • IR : Confirm ester carbonyl (C=O stretch ~1720 cm⁻¹) and methoxy C-O (~1250 cm⁻¹).
  • Mass Spectrometry (MS) : Look for molecular ion peaks (M⁺) and fragmentation patterns (e.g., loss of COOCH₃ or Br/Cl). High-resolution MS (HRMS) validates molecular formula .

Q. What strategies improve regioselectivity during bromination/chlorination of methoxy-substituted benzoates?

  • Methodological Answer : The methoxy group directs electrophilic substitution to the para position. Use mild halogenating agents (e.g., NBS for bromination, Cl₂/FeCl₃ for chlorination) to avoid over-halogenation. Kinetic vs. thermodynamic control can be leveraged by adjusting temperature and reaction time. Computational modeling (DFT) predicts regioselectivity trends .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity and stability of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic effects, such as charge distribution at halogenated positions, and predict reaction pathways. For example, calculate activation energies for nucleophilic substitution at the bromine site versus chlorine. Solvent effects (e.g., polar aprotic vs. protic) can be simulated using continuum models .

Q. How to resolve contradictions in spectral data during structural elucidation?

  • Methodological Answer : Contradictions often arise from impurities or tautomeric forms. For instance, unexpected NOEs in NMR may indicate rotational isomers of the ester group. Cross-validate with 2D NMR (COSY, HSQC) and X-ray crystallography. If MS shows unexpected fragments, re-examine synthesis steps for side reactions (e.g., dehalogenation) .

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?

  • Methodological Answer : Key challenges include maintaining regioselectivity at scale and minimizing toxic byproducts (e.g., polychlorinated derivatives). Use flow chemistry to control exothermic halogenation steps. Optimize crystallization conditions (solvent, cooling rate) for high-purity bulk material. Monitor batch consistency via DSC (differential scanning calorimetry) .

Q. How does the electronic effect of substituents influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing ester and halogens activate the ring for Suzuki-Miyaura couplings. Bromine is more reactive than chlorine in Pd-catalyzed reactions. Use bulky ligands (e.g., SPhos) to prevent homocoupling. Computational studies (NBO analysis) quantify substituent effects on aromatic π-electron density .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.